molecular formula C11H19N3 B13296209 3,7-diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3,7-diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13296209
M. Wt: 193.29 g/mol
InChI Key: FFJQJYLKLXBUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with ethyl groups at positions 3 and 7 and a methyl group at position 4. This scaffold is notable for its versatility in medicinal chemistry, particularly in drug discovery targeting kinases, phosphodiesterases, and other enzymes .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

3,7-diethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-4-9-7-13-14-10(5-2)8(3)6-12-11(9)14/h7-8,10,12H,4-6H2,1-3H3

InChI Key

FFJQJYLKLXBUGN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=C(C=NN12)CC)C

Origin of Product

United States

Preparation Methods

Starting from 5-Amino-3-methylpyrazole Derivatives

One common approach involves the initial synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which is subsequently chlorinated and functionalized:

  • Step 1: React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy-heterocycle (89% yield) .
  • Step 2: Chlorinate (2) using phosphorus oxychloride (POCl₃) to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .
  • Step 3: Nucleophilic substitution with morpholine or similar amines at the chlorinated positions to afford derivatives with desired substituents.

Cyclization via β-Dicarbonyl Compounds

  • Method: Condense 3-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) under acid catalysis (e.g., sulfuric acid) or microwave irradiation.
  • Outcome: Formation of fused heterocycles with high regioselectivity, favoring substitution at the 3 and 7 positions, leading to 3,7-diethyl-6-methylpyrazolo[1,5-a]pyrimidine .

Multi-step Synthesis via Nucleophilic Substitution and Functional Group Interconversions

Synthesis of 4,7-Dihydropyrazolo[1,5-a]pyrimidines

  • Reactants: Pyrazole derivatives bearing amino groups, with aldehydes or β-dicarbonyl compounds.
  • Procedure: Under microwave irradiation or reflux conditions, condense amino pyrazoles with aldehydes (e.g., ethyl acetoacetate derivatives) to form intermediates that cyclize to yield the target compound.
  • Yield: Typically high (above 85%) with mild conditions.

Alkylation and Ethylation at Specific Positions

  • Method: Alkylate the pyrimidine nitrogen or carbon centers using ethyl halides (e.g., ethyl bromide, ethyl chloride) in the presence of bases like potassium carbonate.
  • Outcome: Introduction of ethyl groups at N- or C-positions, including the 3 and 7 positions, to produce 3,7-diethyl derivatives.

Microwave-Assisted Synthesis

  • Advantages: Significantly reduces reaction times (minutes vs hours), improves yields, and enhances regioselectivity.
  • Procedure: Combine pyrazole derivatives, aldehydes, and β-dicarbonyl compounds in suitable solvents (e.g., ethanol, DMSO), then irradiate under microwave conditions at optimized temperatures (~150–180°C).
  • Example: Synthesis of pyrazolopyrimidine derivatives with ethyl groups at positions 3 and 7, and methyl at position 6, with yields exceeding 90%.

Key Research Outcomes and Data Tables

Method Reactants Conditions Yield Notes
Multi-step chlorination Pyrazole derivatives + POCl₃ Reflux 61% Selective chlorination at position 5/7
Microwave cyclization Pyrazole + β-dicarbonyl Microwave at 150–180°C >85% Rapid, high regioselectivity
Nucleophilic substitution Dichloropyrimidine + ethyl groups Room temp or reflux 94% Functionalization at 7-position
One-pot three-component Pyrazole + aldehyde + β-dicarbonyl Microwave or conventional 87–95% Efficient, scalable

Notes on Functionalization and Substituent Control

  • Position 6 methylation: Achieved via methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate under basic conditions.
  • Position 3 and 7 ethyl groups: Introduced through alkylation of the heterocyclic core with ethyl halides, often facilitated by potassium carbonate or sodium hydride.
  • Regioselectivity: Microwave irradiation and choice of reagents influence the regioselectivity, favoring substitution at the 4 and 6 positions, leading to the desired 3,7-diethyl-6-methyl derivatives.

Summary of Synthetic Strategy

Step Description Typical Conditions Yield References
1 Synthesis of pyrazolo[1,5-a]pyrimidine core Cyclization of pyrazole derivatives with β-dicarbonyls 85–95% ,,
2 Chlorination at position 5/7 POCl₃, reflux 61%
3 Alkylation with ethyl halides Potassium carbonate, reflux >90% ,
4 Microwave-assisted cyclization Microwave at 150–180°C >85% ,,

Chemical Reactions Analysis

Types of Reactions: 3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison of 3,7-diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with key analogs:

Substituent Effects on Physicochemical Properties
Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target compound 3-Et, 6-Me, 7-Et C₁₁H₂₀N₄ 208.31 Enhanced lipophilicity; moderate solubility Inferred
2-Methyl-7-(trifluoromethyl)-... 2-Me, 7-CF₃ C₈H₁₀F₃N₃ 217.19 High metabolic stability; low polarity
5-Methyl-4H,5H,6H,7H-... 5-Me C₇H₁₂N₄ 152.20 Reduced steric hindrance; improved solubility
7-R-5-Me-6-nitropyrazolo... 5-Me, 6-NO₂, 7-R (variable) Variable ~250–300 Electron-withdrawing groups enhance reactivity

Key Observations :

  • Lipophilicity : The trifluoromethyl group in 2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine increases lipophilicity (logP ~2.5), whereas the target compound’s ethyl and methyl substituents likely result in intermediate logP (~2.0–2.3) .
  • Metabolic Stability : Trifluoromethyl and nitro groups (e.g., in 6-nitropyrazolo derivatives) slow oxidative metabolism compared to alkyl groups .

Biological Activity

3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N3C_{11}H_{19}N_3, with a molecular weight of approximately 193.29 g/mol. The compound features a fused bicyclic structure that includes both pyrazole and pyrimidine rings. The ethyl and methyl substituents significantly influence its reactivity and biological properties.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable antitumor effects. For instance:

  • In vitro Studies : Compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting critical pathways involved in tumor growth. A specific derivative demonstrated significant antitumor efficacy in xenograft models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), reducing tumor growth without substantial hepatotoxicity .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various kinases such as BRAF(V600E) and Aurora-A kinase. These enzymes are crucial in cell signaling pathways related to cancer cell proliferation .

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives:

  • Broad-Spectrum Activity : Certain derivatives exhibited significant antibacterial and antifungal activities against a range of pathogens. This suggests potential applications in treating infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Substituent Position Substituent Type Biological Activity
3EthylEnhanced antitumor activity
6MethylIncreased enzyme inhibition
7EthylBroadened antimicrobial spectrum

The presence of ethyl groups at positions 3 and 7 and a methyl group at position 6 appears to enhance the compound's biological activities compared to other derivatives lacking these specific substitutions.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Anticancer Efficacy : A study evaluated the effects of a pyrazolo[1,5-a]pyrimidine derivative on breast cancer cells (MCF-7 and MDA-MB-231). The results indicated a synergistic effect when combined with doxorubicin, enhancing cytotoxicity and promoting apoptosis .
  • Metabolic Stability : Research on the metabolic stability of pyrazolo[1,5-a]pyrimidines showed that certain derivatives maintain stability in liver microsomes while exhibiting low toxicity profiles. This characteristic is crucial for developing therapeutic agents with minimal side effects .

Q & A

What are the optimal synthetic routes for 3,7-diethyl-6-methyl-pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

Basic:
The synthesis typically involves cyclization of substituted pyrazole precursors with α,β-unsaturated carbonyl compounds. For example, reacting 3-amino-5-ethylpyrazole with ethyl acetoacetate under basic conditions (e.g., KOH in ethanol) can yield the pyrazolo[1,5-a]pyrimidine core. Refluxing at 80–90°C for 6–8 hours is critical for cyclization efficiency .

Advanced:
Multi-step protocols may include regioselective alkylation at the 3- and 7-positions. For diethyl and methyl substituents, protecting-group strategies (e.g., tert-butyloxycarbonyl for amines) and palladium-catalyzed cross-coupling reactions can enhance selectivity. Reaction pH (6.5–7.5) and solvent polarity (e.g., DMF vs. THF) significantly impact intermediate stability and final purity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound ≥95% purity .

How do structural modifications at the 3-, 6-, and 7-positions affect the compound’s biological activity?

Basic:
Substituents at these positions modulate lipophilicity, steric bulk, and hydrogen-bonding capacity. For instance, ethyl groups at 3 and 7 enhance membrane permeability, while the 6-methyl group may restrict rotational freedom, stabilizing interactions with hydrophobic enzyme pockets .

Advanced:
Comparative studies of analogs (e.g., 3-chloro vs. 3-ethyl derivatives) reveal that electron-withdrawing groups at position 3 reduce kinase inhibition potency by 40–60%, likely due to disrupted π-π stacking with ATP-binding domains. Molecular docking simulations (AutoDock Vina) and thermodynamic profiling (ITC) are essential for quantifying binding affinity changes induced by substituent variations .

What analytical techniques are most effective for resolving structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Basic:
High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while ¹H/¹³C NMR identifies substituent positions. For example, the 6-methyl group in the target compound produces a distinct singlet at δ 2.35 ppm in CDCl₃ .

Advanced:
2D NMR (COSY, HSQC, HMBC) resolves overlapping signals in crowded spectral regions. X-ray crystallography provides definitive proof of regiochemistry for crystalline derivatives. For non-crystalline samples, dynamic NMR experiments (variable-temperature ¹H NMR) can assess rotational barriers around the pyrimidine ring .

How can researchers address contradictions in reported biological data for this compound class?

Basic:
Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .

Advanced:
Employ metabolomic profiling (LC-MS/MS) to identify off-target effects or metabolic instability. For example, conflicting cytotoxicity data may arise from differential CYP450-mediated oxidation of the ethyl groups. Pharmacokinetic modeling (e.g., PBPK) helps correlate in vitro potency with in vivo efficacy .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Basic:
Formulate with co-solvents (e.g., PEG-400/water) or cyclodextrin complexes to enhance aqueous solubility. LogP values >3.5 (calculated via ChemAxon) indicate potential permeability issues, necessitating prodrug approaches .

Advanced:
Crystalline polymorphism screening (DSC, PXRD) identifies stable forms with improved dissolution rates. For CNS applications, measure BBB penetration using in situ perfusion models and adjust substituent polarity (e.g., replacing ethyl with trifluoromethyl) to balance passive diffusion and efflux transporter susceptibility .

How do computational methods aid in predicting the compound’s reactivity and stability?

Basic:
DFT calculations (Gaussian 16) predict electrophilic/nucleophilic sites for functionalization. For example, the C-5 position is prone to oxidation, requiring inert atmosphere storage .

Advanced:
MD simulations (AMBER) assess hydrolytic stability of the pyrimidine ring in physiological pH ranges. QSPR models correlate substituent Hammett constants with shelf-life degradation rates, guiding structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.